Cas no 144763-44-0 (1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl)
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl Chemical and Physical Properties
Names and Identifiers
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- N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine
- N1,N1,N4,N4-tetra-2-naphthalenyl-1,4-Benzenediamine
- 1,4-Benzenediamine,N,N,N',N'-tetra-2-naphthalenyl- (9CI)
- 1,4-benzenediaMine, N1,N1,N4,N4-2-naphthalenyl
- N1,N1,N4,N4-Tetra(naphthalen-2-yl)benzene-1,4-diamine
- N1,N1,N4,N4-TETRAKIS(NAPHTHALEN-2-YL)BENZENE-1,4-DIAMINE
- FT-0739150
- 1-N,1-N,4-N,4-N-Tetranaphthalen-2-ylbenzene-1,4-diamine
- SCHEMBL17930261
- 144763-44-0
- 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl
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- Inchi: 1S/C46H32N2/c1-5-13-37-29-43(21-17-33(37)9-1)47(44-22-18-34-10-2-6-14-38(34)30-44)41-25-27-42(28-26-41)48(45-23-19-35-11-3-7-15-39(35)31-45)46-24-20-36-12-4-8-16-40(36)32-46/h1-32H
- InChI Key: FSYOSPMZXAPTEM-UHFFFAOYSA-N
- SMILES: N(C1C=CC2C=CC=CC=2C=1)(C1C=CC2C=CC=CC=2C=1)C1C=CC(=CC=1)N(C1C=CC2C=CC=CC=2C=1)C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 612.257
- Monoisotopic Mass: 612.257
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 48
- Rotatable Bond Count: 6
- Complexity: 868
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13.4
- Topological Polar Surface Area: 6.5A^2
Experimental Properties
- Density: 1.255
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B290185-2.5mg |
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl |
144763-44-0 | 2.5mg |
$ 200.00 | 2022-03-28 | ||
| TRC | B290185-5mg |
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl |
144763-44-0 | 5mg |
$ 370.00 | 2022-03-28 | ||
| TRC | B290185-10mg |
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl |
144763-44-0 | 10mg |
$ 585.00 | 2022-03-28 |
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl Suppliers
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl
Chemical Profile of 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl (CAS No. 144763-44-0)
1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl, identified by the Chemical Abstracts Service registry number CAS No. 144763-44-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a complex structural framework, combines a benzene diamine moiety with a naphthalene group, making it a promising candidate for various biochemical applications. The unique arrangement of its functional groups imparts distinct chemical properties that are highly relevant to modern drug discovery and material science.
The molecular structure of 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl consists of a central benzene ring substituted with two amino groups at the 1 and 4 positions, which are further linked to a naphthalene ring at the 2 position. This configuration creates a highly versatile scaffold that can interact with biological targets in multiple ways. The presence of both electron-donating amino groups and the aromatic system of naphthalene allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.
In recent years, the interest in 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl has been fueled by its potential role in the development of novel therapeutic agents. The compound's ability to form stable complexes with metal ions has made it a subject of interest in coordination chemistry and catalysis. Furthermore, its structural features suggest that it may exhibit inhibitory activity against certain enzymes and receptors, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl is its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing macrocyclic compounds and peptidomimetics, which are essential for designing drugs that mimic the function of natural peptides but with improved stability and bioavailability. The compound's dual functionality allows for selective bonding at multiple sites, facilitating the creation of intricate molecular architectures.
Recent studies have also highlighted the compound's role in materials science. The aromatic system and amino groups in 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl contribute to its ability to form π-stacking interactions, which are crucial for designing organic semiconductors and liquid crystals. These properties make it a promising candidate for applications in electronic devices and advanced materials.
The synthesis of 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the naphthalene moiety into the benzene diamine framework typically involves condensation reactions followed by selective functionalization. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
In terms of biological activity, preliminary studies have suggested that 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl may exhibit antioxidant properties due to its ability to scavenge free radicals. This potential makes it an attractive candidate for developing treatments against oxidative stress-related diseases. Additionally, its interaction with metal ions has led to investigations into its role as a chelating agent, which could be beneficial in treating metal poisoning and designing metal-based therapeutics.
The compound's stability under various conditions has also been studied extensively. Research indicates that 1,4-Benzenediamine,n1,n1,n4,n4-2-naphthalenyl maintains its structural integrity under both acidic and basic environments, suggesting its suitability for formulation in diverse pharmaceutical products. Furthermore, its solubility profile has been optimized through derivatization strategies to enhance bioavailability and improve delivery systems.
Future directions in the study of CAS No. 144763-44-0 include exploring its potential as an intermediate in the synthesis of more complex bioactive molecules. The development of novel methodologies for modifying its structure will be crucial in expanding its applications in drug discovery and material science. Collaborative efforts between synthetic chemists and biologists will be essential to fully harness the therapeutic potential of this compound.
The growing body of research on naphthalene-substituted benzene diamines underscores their importance as versatile chemical entities with broad applicability. As our understanding of their structural and functional properties continues to evolve, so too will their roles in advancing scientific knowledge and technological innovation.
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